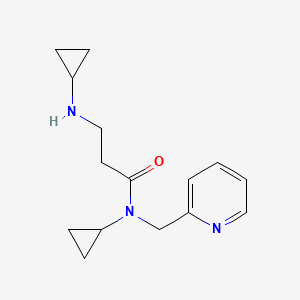![molecular formula C13H15N3O2 B7559586 N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide, also known as CAY10505, is a pyrazole derivative that has gained attention in the scientific community due to its potential use as a research tool. This compound is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Mechanism of Action
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide inhibits COX-2 activity by binding to the enzyme's active site and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of inflammatory prostaglandins, which are involved in the development of various diseases such as arthritis, cancer, and neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide in lab experiments is its selectivity for COX-2 inhibition. This allows researchers to study the specific role of COX-2 in various biological processes without affecting the activity of the constitutive COX-1 isoform. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide in scientific research. One area of interest is the role of COX-2 in neuroinflammation and neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to fully understand its potential therapeutic benefits in these conditions. Another area of interest is the use of this compound as a tool to study the role of COX-2 in cancer development and progression. This compound has been shown to inhibit the growth of several types of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Synthesis Methods
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-hydroxybenzaldehyde with 2,3-dimethylpyrazole and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield the final product.
Scientific Research Applications
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide has been used extensively in scientific research as a tool to study the role of COX-2 in various biological processes. It has been shown to inhibit COX-2 activity selectively, without affecting the activity of the constitutive COX-1 isoform. This makes it a useful tool for studying the specific role of COX-2 in various physiological and pathological processes.
properties
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-10-3-5-11(17)6-4-10)13(18)12-7-8-14-16(12)2/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMCLTVCAAFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(C)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)


![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)





![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)